8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
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Overview
Description
8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system that includes a triazole and a thiadiazepine moiety, making it a unique scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction is carried out in a flat-bottomed flask equipped with a magnetic stirrer and a condenser. The reaction mixture is dissolved in methanol, and sodium borohydride is added in portions to avoid substantial foaming .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding reduced forms of the compound .
Scientific Research Applications
8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the M2 proton channel of the influenza A virus, thereby blocking viral replication. Additionally, it can inhibit various enzymes, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is unique due to its specific fusion of a triazole and thiadiazepine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine |
InChI |
InChI=1S/C11H8N4S/c1-2-4-9(5-3-1)10-6-7-13-15-8-12-14-11(15)16-10/h1-8H |
InChI Key |
HZUICHZGSSJIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN3C=NN=C3S2 |
Origin of Product |
United States |
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